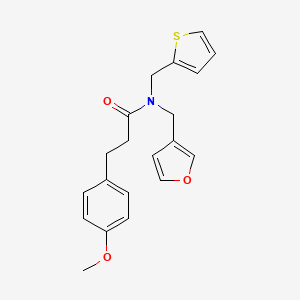

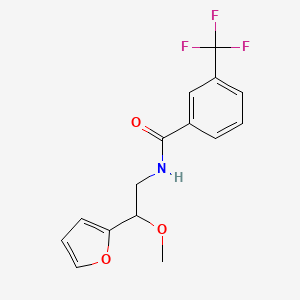

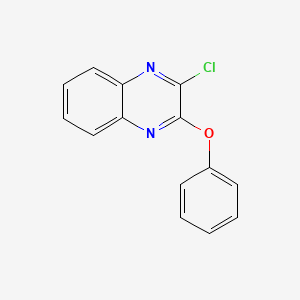

![molecular formula C24H29N3O6 B2931427 1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868144-04-1](/img/structure/B2931427.png)

1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C24H29N3O6 and its molecular weight is 455.511. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

A series of derivatives similar to the specified compound, 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones, were synthesized and characterized using various spectroscopic methods. The molecular structure of one such compound was further elucidated through X-ray single crystal diffraction, revealing a preference for the formation of linear four fused rings over angular configurations, suggesting possible kinetic control in product formation (Jorge Trilleras et al., 2017).

Heterocyclic Synthesis

In related research, a series of compounds, including 6,7,8,10-tetrahydropyrimido[5,4-b]quinolin-2,4,9-(1H,3H,5H)-triones, were synthesized via a one-pot condensation process. This method involved the use of 5-aminouracil, aldehydes, and dimedone under microwave irradiation without a catalyst, showcasing an efficient approach to heterocyclic synthesis (R. M. Shaker & M. A. Elrady, 2008).

Green Chemistry Approach

A novel, eco-friendly synthetic method was developed for the regioselective construction of complex heterocyclic scaffolds, including those resembling the target compound. This method utilized a sustainable catalyst and demonstrated high efficiency, excellent yields, and significant diastereoselectivity, contributing to advancements in green chemistry (Divyang M. Patel & H. Patel, 2019).

Nanoporous Catalysts

Innovative nanoporous catalysts based on metal-organic frameworks (MOFs) were utilized for the synthesis of new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work emphasized the high yields, short reaction times, and reusability of the MOFs catalyst, showcasing the potential of MOFs in catalyzing complex organic syntheses (Hassan Sepehrmansouri et al., 2020).

Optical Applications

A study on the design and fabrication of novel organic compounds, including pyrimidine fused quinolone carboxylates, highlighted their potential in photodiode applications. The unique optical properties of these compounds, confirmed through various characterizations, indicate their suitability for use in the development of organic photodiodes (Nadia Ali Ahmed Elkanzi et al., 2020).

Eigenschaften

IUPAC Name |

1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-24(2)10-13-18(14(28)11-24)17(12-8-15(31-5)20(33-7)16(9-12)32-6)19-21(25-13)26(3)23(30)27(4)22(19)29/h8-9,17,25H,10-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERUZWAKKIVHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

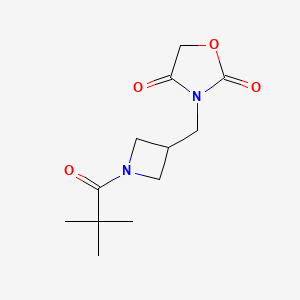

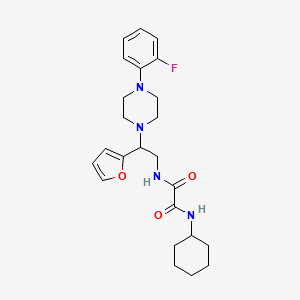

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

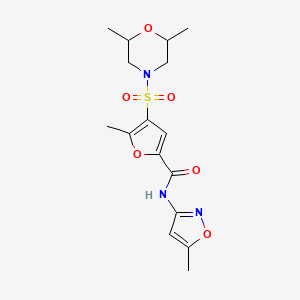

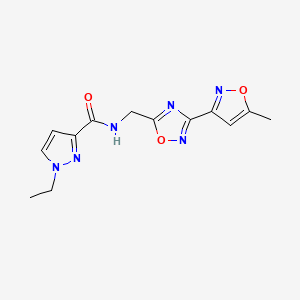

![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)

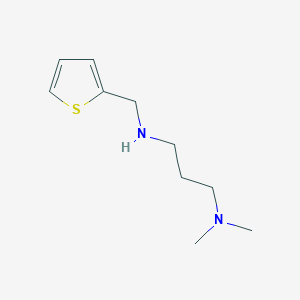

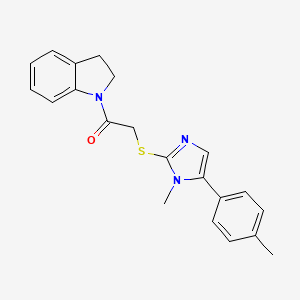

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)

![[5-(t-Butyl)oxazol-4-yl]methanol](/img/structure/B2931362.png)